

Application Notes and Protocols for Reactions Using Methoxypropanol as a Solvent

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Compound of Interest

Compound Name: **Methoxypropanol**

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This document provides detailed application notes and protocols for utilizing **methoxypropanol** as a solvent in chemical reactions. It covers the solvent's properties, safety precautions, a general experimental protocol for a representative reaction, and data presentation guidelines.

Introduction to Methoxypropanol as a Reaction Solvent

Methoxypropanol, also known as propylene glycol methyl ether (PGME), is a versatile organic solvent with a variety of industrial and commercial applications. It is a colorless, clear liquid with a faint ether-like odor.^{[1][2]} Its utility as a reaction solvent stems from its unique combination of properties, including moderate volatility, high water solubility, and excellent solvency for a wide range of organic compounds and resins such as acrylics, epoxies, and polyurethanes.^[1]

Methoxypropanol is miscible with water and a wide range of organic solvents, making it a useful coupling agent in diverse solvent systems.^[3]

Chemically, **methoxypropanol** contains both an ether and a secondary alcohol functional group, allowing it to engage in reactions typical of both classes, such as forming esters with acids or peroxides in the presence of atmospheric oxygen. It is produced industrially by the reaction of propylene oxide with methanol.

Physicochemical Properties

A summary of key physical and chemical properties of 1-methoxy-2-propanol is presented below. This data is essential for planning experimental setups, particularly for heating, cooling, and distillation procedures.

Property	Value	Reference
Molecular Formula	C ₄ H ₁₀ O ₂	[1]
Molar Mass	90.12 g/mol	[1]
Appearance	Colorless liquid	[1]
Density	0.92 g/cm ³ (at 20 °C)	
Boiling Point	120 °C (248 °F)	
Melting Point	-97 °C (-143 °F)	
Flash Point	~31.7 °C (89 °F)	[1]
Solubility in Water	Miscible	[1]

Safety Precautions and Handling

Methoxypropanol is a flammable liquid and vapor, posing a moderate fire hazard when exposed to heat or flame.[\[4\]](#)[\[5\]](#) It is crucial to implement strict safety measures in the laboratory.

General Handling:

- Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[5\]](#)[\[6\]](#)
- Keep containers tightly closed when not in use.[\[4\]](#)[\[5\]](#)
- Avoid contact with skin, eyes, and clothing.[\[5\]](#) In case of contact, wash thoroughly with soap and water.[\[4\]](#)
- Do not eat, drink, or smoke in the handling area.[\[4\]](#)[\[5\]](#)

Fire and Explosion Prevention:

- Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
- Use spark-proof tools and explosion-proof equipment.[5]
- Ground and bond containers and receiving equipment during transfer to prevent static discharge.[5][6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][7]

Personal Protective Equipment (PPE):

- Eye Protection: Wear safety glasses or goggles.[8]
- Hand Protection: Use solvent-resistant gloves (e.g., butyl rubber or nitrile rubber).[6][9]
- Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[5]
- Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[4][7]

Storage and Disposal:

- Store in a cool, dry, well-ventilated area in approved flammable liquid storage containers.[4]
- Store away from incompatible materials and ignition sources.[4]
- Dispose of waste in accordance with local, state, and federal regulations.[4]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative Williamson ether synthesis reaction using **methoxypropanol** as the solvent. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).

Objective: To synthesize benzyl phenyl ether from phenol and benzyl chloride.

Materials:

- Phenol
- Sodium hydroxide (NaOH)

- Benzyl chloride
- 1-Methoxy-2-propanol (PGME)
- Diethyl ether (or other suitable extraction solvent)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Reaction flask (round-bottom flask)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup:
 - To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (e.g., 5.0 g).
 - Add 100 mL of 1-methoxy-2-propanol to dissolve the phenol.
 - Slowly add powdered sodium hydroxide (e.g., 2.4 g, a slight molar excess) to the solution while stirring. The mixture may warm up slightly as the sodium phenoxide salt forms.
 - Stir the mixture at room temperature for 20-30 minutes.
- Reaction Execution:

- To the stirred suspension of sodium phenoxide, add benzyl chloride (e.g., 6.7 g) dropwise.
- Heat the reaction mixture to 80-90 °C using a heating mantle.
- Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if applicable.

• Work-up and Purification:

- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent (1-methoxy-2-propanol) under reduced pressure using a rotary evaporator. This step is crucial due to the high water solubility of **methoxypropanol**, which would complicate a standard aqueous extraction.[\[10\]](#)
- To the resulting residue, add 100 mL of diethyl ether and 50 mL of water. Stir vigorously.
- Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated aqueous NaHCO₃ solution, and finally 50 mL of brine.
- Dry the organic layer over anhydrous MgSO₄.
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- The crude product can be further purified by recrystallization or column chromatography if necessary.

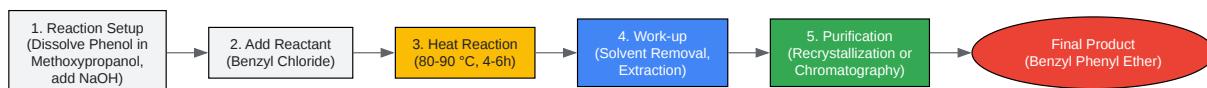
Data Presentation

Quantitative results from the synthesis should be recorded systematically. Below is an example table summarizing the key data points for the Williamson ether synthesis described above.

Parameter	Value
Reactants	
Phenol (mass)	5.0 g
Benzyl Chloride (mass)	6.7 g
Product	
Product Name	Benzyl phenyl ether
Theoretical Yield	9.8 g
Actual Yield (crude)	8.5 g
Metrics	
Crude Yield (%)	86.7%
Melting Point (°C)	38-40 °C
Purity (by GC/HPLC)	>95%

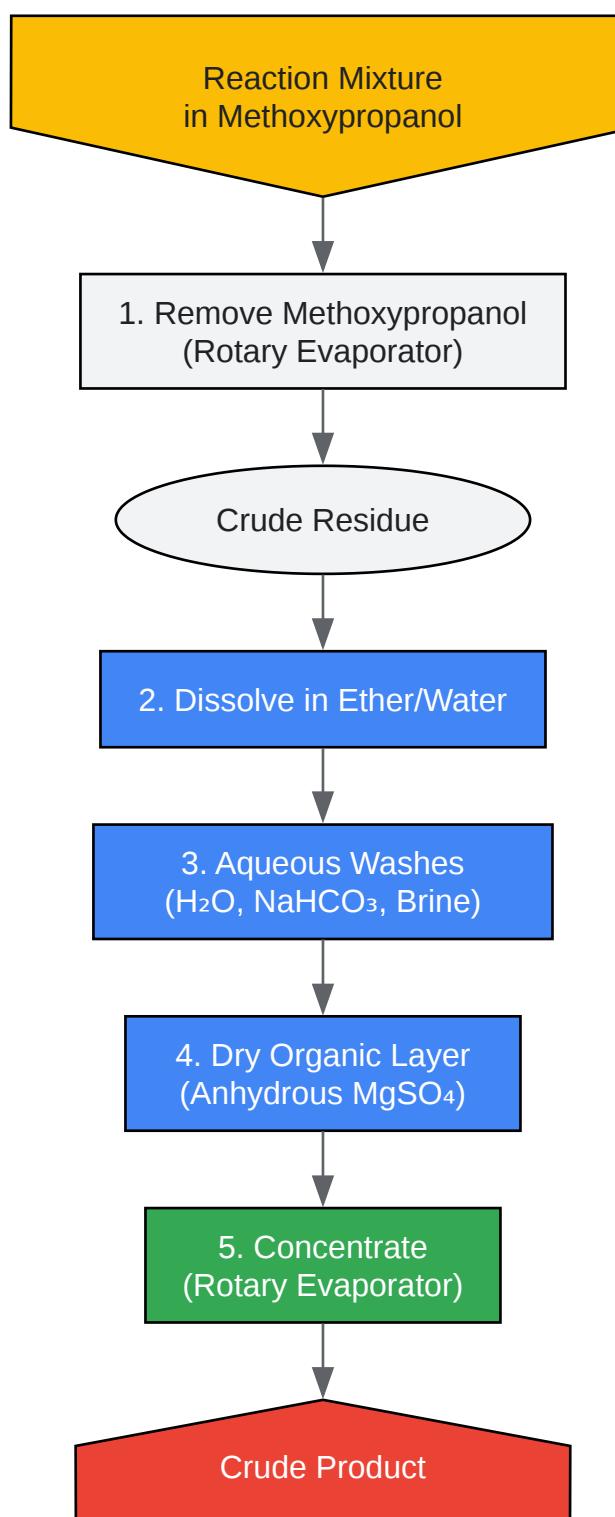
Visualizations

Diagrams created using Graphviz DOT language to illustrate the experimental workflow.



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Caption: General workflow for Williamson ether synthesis.



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Caption: Detailed work-up procedure for **methoxypropanol**-based reactions.

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